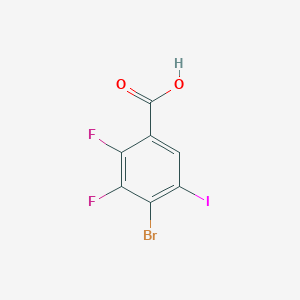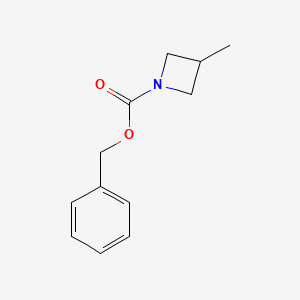![molecular formula C11H11BF3K B13452318 Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide is a chemical compound with the molecular formula C11H11BF3K. It is a boron-containing compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boron reagent. One common method is the reaction of 3-phenylbicyclo[1.1.1]pentane with potassium trifluoroborate under specific conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the bicyclo[1.1.1]pentane core .
科学的研究の応用
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with unique structural features.
Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Its unique structural properties are explored in drug discovery, particularly as a bioisostere for other functional groups.
作用機序
The mechanism by which potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide exerts its effects depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical transformations. In biological applications, the boron atom can interact with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents .
類似化合物との比較
Similar Compounds
Potassium trifluoro({3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl})boranuide: This compound features a similar bicyclo[1.1.1]pentane core but with different substituents, leading to distinct reactivity and applications.
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})borate: Another closely related compound with similar structural features but different chemical properties.
Uniqueness
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide is unique due to its combination of a highly strained bicyclo[1.1.1]pentane core and a boron-containing functional group. This combination imparts unique reactivity and stability, making it valuable for various scientific and industrial applications .
特性
分子式 |
C11H11BF3K |
|---|---|
分子量 |
250.11 g/mol |
IUPAC名 |
potassium;trifluoro-(3-phenyl-1-bicyclo[1.1.1]pentanyl)boranuide |
InChI |
InChI=1S/C11H11BF3.K/c13-12(14,15)11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1 |
InChIキー |
JXFAONAZRHELLS-UHFFFAOYSA-N |
正規SMILES |
[B-](C12CC(C1)(C2)C3=CC=CC=C3)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid](/img/structure/B13452236.png)
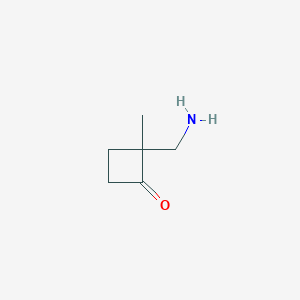
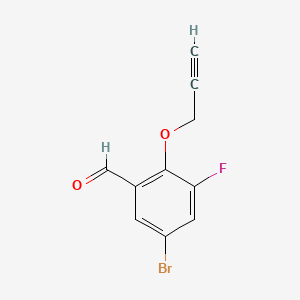
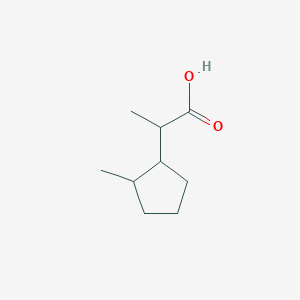
![2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13452259.png)
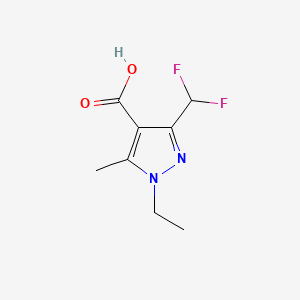
![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
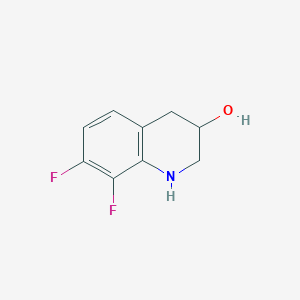
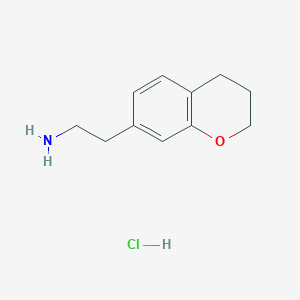
![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
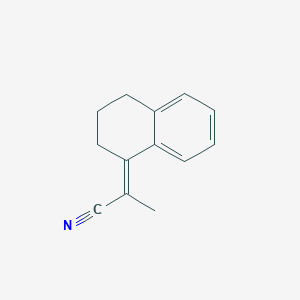
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
